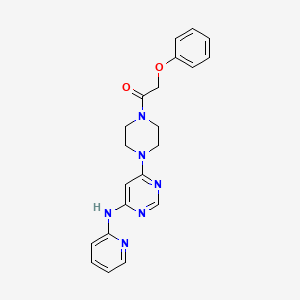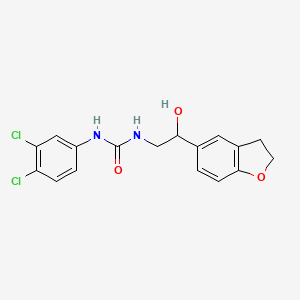
1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, this would include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, including any products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activity
Research into compounds with similar structures, such as urea derivatives and chlorophenyl groups, has revealed their potential in the synthesis of substances with promising biological activities. For example, studies have shown the synthesis of novel urea derivatives that possess significant antitumor activities, indicating the potential use of such compounds in cancer research and treatment (S. Ling et al., 2008).
Crystal Structure and Pesticidal Applications
The crystal structure analysis of related compounds, such as benzoylphenylurea insecticides, provides insights into their potential applications in pest management. Understanding the crystal structure can guide the development of more effective and targeted pesticides, emphasizing the role of chemical synthesis in agricultural sciences (Seonghwa Cho et al., 2015).
Antimicrobial Activity
The synthesis of substituted dibenzo dioxaphosphocin-6-yl ureas and their evaluation for antimicrobial activity highlight the potential of chlorophenyl urea derivatives in combating microbial infections. Such compounds could lead to new treatments for various bacterial and fungal diseases, demonstrating the importance of chemical synthesis in developing new antimicrobial agents (P. Haranath et al., 2004).
Environmental and Health Applications
Studies on the environmental impact of urea derivatives, such as their role in the formation of chlorinated aromatics during waste incineration, are crucial for understanding and mitigating the environmental risks associated with chemical pollutants. This research can inform better waste management practices and environmental protection strategies (Meihui Ren et al., 2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any potential applications of the compound.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-13-3-2-12(8-14(13)19)21-17(23)20-9-15(22)10-1-4-16-11(7-10)5-6-24-16/h1-4,7-8,15,22H,5-6,9H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVFAREJKLAPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)
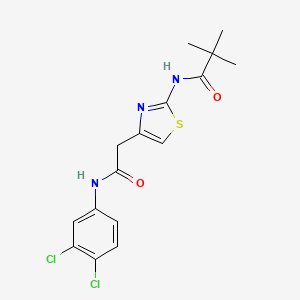
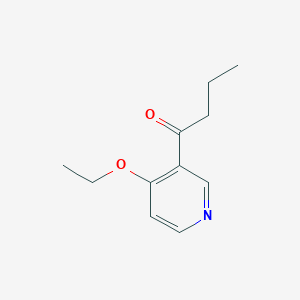
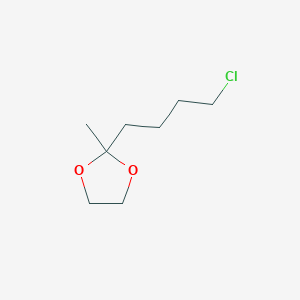
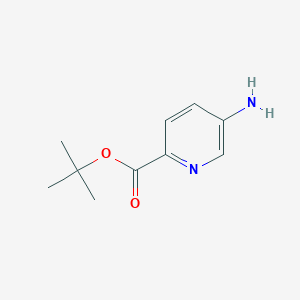
![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)
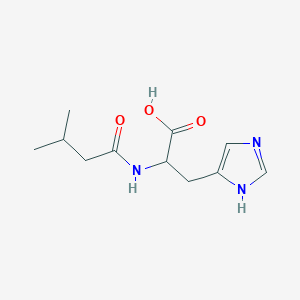
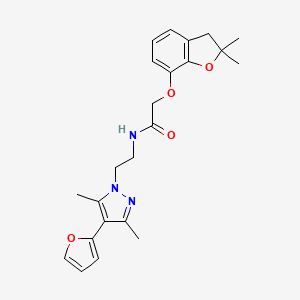
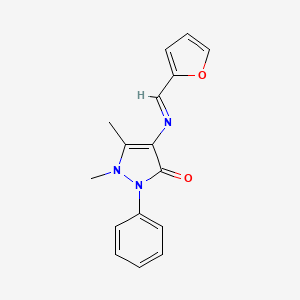
![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)
![N~1~-(4-chloro-2-fluorophenyl)-2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2360055.png)
